3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride
Description
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride with a complex substitution pattern. Its molecular formula is C₆H₂BrCl₂NO₄S, comprising a benzene ring substituted with bromine (position 3), chlorine (position 2), a nitro group (position 5), and a sulfonyl chloride group (position 1). This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals due to its electrophilic sulfonyl chloride moiety. Its nitro group enhances electron-withdrawing effects, influencing reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFYTRLOVELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. Finally, sulfonyl chloride is introduced through sulfonation and subsequent chlorination reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Nucleophiles like amines and alcohols are employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic medium are used.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Aminobenzene Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide bonds with amines .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Substituent Effects :
- The nitro group in the target compound increases electron withdrawal, enhancing reactivity toward nucleophilic substitution compared to fluorine or trifluoromethyl analogs .
- Pyridine-based analogs (e.g., 3-Bromo-2-chloropyridine-5-sulfonyl chloride) exhibit distinct electronic properties due to the heteroaromatic ring, which may alter solubility and reaction pathways .
Functional Group Reactivity :
- Sulfonyl chlorides (target compound and analogs) are highly reactive toward amines and alcohols to form sulfonamides or sulfonate esters.
- Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) preferentially undergo nucleophilic acyl substitution, making them less versatile in sulfonylation reactions .
Physicochemical Properties: The nitro group in the target compound likely reduces solubility in nonpolar solvents compared to fluorine-substituted analogs. Pyridine-based sulfonyl chlorides may exhibit higher polarity due to the nitrogen atom, enhancing water solubility .
Key Insights:
- The target compound’s nitro group makes it suitable for electron-deficient aromatic systems in coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions).
- Fluorinated analogs (e.g., 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride) are prioritized in fluoropolymer synthesis due to the stability of C-F bonds .
- Pyridine-based derivatives are favored in medicinal chemistry for their bioisosteric properties .
Biological Activity
3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride (C₆H₄BrClN₂O₄S) is a sulfonyl chloride compound with notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological interactions, potential applications, and relevant research findings.
- Molecular Formula : C₆H₄BrClN₂O₄S
- Molecular Weight : 334.96 g/mol
- Structure : The compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 2-position, a nitro group at the 5-position, and a sulfonyl chloride group at the 1-position.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property is particularly relevant in drug development and safety assessments, as it may lead to potential drug-drug interactions.
Interaction Studies
Interaction studies have demonstrated that this compound can bind to biological targets, influencing their activity. The binding affinity of this compound with cytochrome P450 enzymes suggests its potential role in modifying metabolic pathways, which is critical for understanding its pharmacological effects when used alongside other medications.
Structure-Activity Relationship (SAR)
The unique combination of halogen and nitro groups in this compound influences its reactivity and biological activity compared to structurally similar compounds. The following table summarizes key structural analogs and their features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | 4533-95-3 | 0.98 | Lacks bromine substituent |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | 97-08-5 | 0.91 | Different positioning of chlorine and nitro |
| 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | 64835-30-9 | 0.89 | Variation in halogen positioning |
| 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | 276702-53-5 | 0.88 | Contains two chlorine substituents |
| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | 121-02-8 | 0.81 | Presence of methyl group instead of halogens |
Case Studies and Research Findings
Several studies have focused on the biological implications of using compounds similar to or derived from this compound:
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. For example, derivatives bearing electron-donating groups demonstrated enhanced efficacy against Gram-positive bacteria .
- Drug Metabolism Studies : In vivo studies have highlighted the impact of cytochrome P450 inhibition on drug metabolism, emphasizing the importance of understanding these interactions for safe drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride?
- Methodology : The compound is typically synthesized via sequential sulfonation and chlorination of a pre-functionalized benzene ring. First, introduce the sulfonic acid group using fuming sulfuric acid under controlled temperature (0–5°C). Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. Critical parameters include reaction time (6–12 hours) and stoichiometric excess of chlorinating agents to ensure complete conversion .
- Key Data :
| Step | Reagents | Temperature | Yield (Reported) |
|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming) | 0–5°C | 70–85% |
| Chlorination | PCl₅/SOCl₂ | 60–80°C | 60–75% |
Q. How can impurities in the final product be minimized during purification?
- Methodology : Use fractional crystallization in non-polar solvents (e.g., hexane or dichloromethane) to isolate the sulfonyl chloride. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended for purity validation (>95% by GC or HPLC). Evidence from structurally similar compounds (e.g., 4-bromo-2-chlorobenzotrifluoride) highlights the importance of solvent polarity in isolating halogenated aromatics .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (evidenced in safety data for 4-bromobenzoyl chloride) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How do the substituents (Br, Cl, NO₂) influence regioselective reactions in further functionalization?
- Methodology : The nitro group (-NO₂) acts as a strong meta-directing group, while halogens (Br, Cl) are ortho/para-directing but deactivating. Computational modeling (DFT) or experimental substituent effect studies (e.g., nitration or Friedel-Crafts reactions on analogous systems) can predict reactivity. For example, bromine in 3-bromo-5-chlorothiophene-2-sulfonyl chloride stabilizes intermediates via resonance, altering reaction pathways .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies:
- Hydrolysis : Monitor in buffered solutions (pH 2–12) at 25°C and 40°C. Sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 10) to form sulfonic acids.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, consistent with related sulfonyl chlorides (e.g., 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride) .
Q. How can this compound be applied in bioconjugation or proteomics research?
- Methodology : The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9). Use in protein labeling or crosslinking requires optimizing molar ratios (1:10 to 1:50 protein:reagent) and reaction times (30–60 minutes). Similar protocols are validated for proteomics applications in acidic sulfonyl chlorides .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction yields for sulfonation-chlorination sequences?
- Analysis : Variations in yields (60–85%) arise from differences in solvent purity, chlorinating agent (PCl₅ vs. SOCl₂), and moisture control. For reproducibility, anhydrous solvents and inert atmospheres (N₂/Ar) are critical. Cross-referencing synthesis data from 3-bromo-5-chlorothiophene-2-sulfonyl chloride highlights moisture sensitivity as a key variable .
Spectroscopic Characterization Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
